

Characterization of Parylene D Film Thickness and Roughness: Application Notes and Protocols

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Compound of Interest

Compound Name: Parylene D

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Introduction

Parylene D is a chemical vapor deposited (CVD) polymer known for its excellent conformal coverage, pinhole-free nature, and superior barrier properties.[1][2][3] A member of the poly(p-xylylene) family, **Parylene D** is distinguished by the substitution of two chlorine atoms on the aromatic ring.[2] This modification imparts a higher thermal stability compared to other common Parylene variants like N and C.[2][4] Accurate and precise characterization of **Parylene D** film thickness and surface roughness is critical for ensuring consistent performance in a variety of applications, including medical devices, electronics, and aerospace components.[3][5] This document provides detailed application notes and protocols for the characterization of **Parylene D** films using standard laboratory techniques.

Key Properties of Parylene D

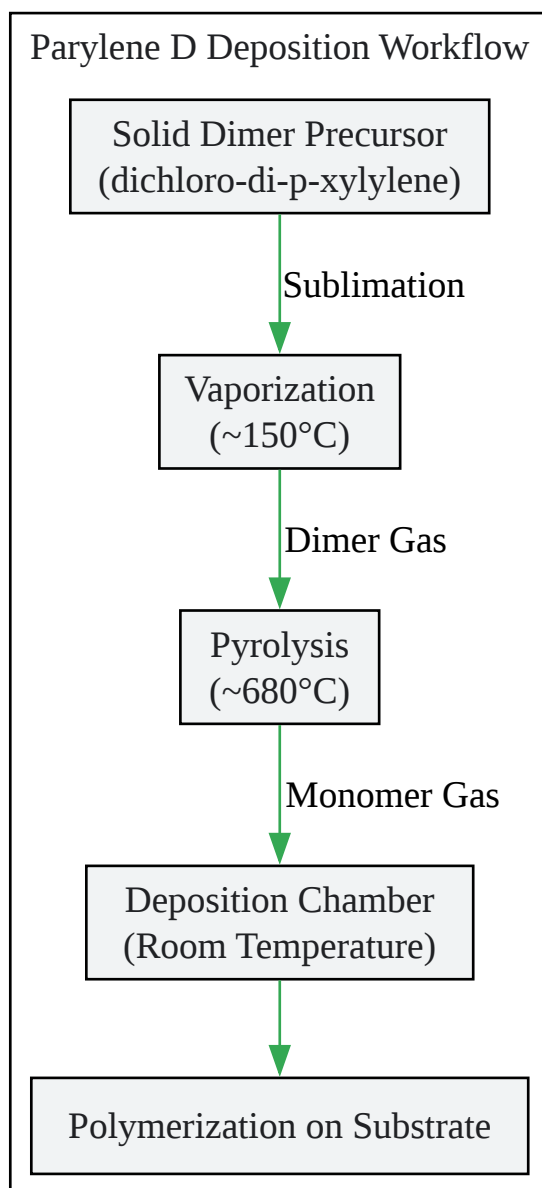
Parylene D offers a unique combination of physical, mechanical, electrical, and barrier properties. A summary of these properties is presented in the table below.

Property	Parylene D	Units	Test Method
Mechanical			
Tensile Strength, Yield	8,000 (55)	psi (MPa)	ASTM D882
Young's Modulus	400,000 (2758)	psi (MPa)	ASTM D882
Elongation to Break, ultimate	10	%	ASTM D882
Electrical			
Dielectric Constant			
at 60 Hz	2.84	ASTM D150	
at 1 kHz	2.82	ASTM D150	
at 1 MHz	2.80	ASTM D150	
Dissipation Factor			
at 60 Hz	0.004	ASTM D150	
at 1 kHz	0.003	ASTM D150	
at 1 MHz	0.02	ASTM D150	
Dielectric Strength (1 mil)	5,500	V	ASTM D149
Barrier			
Water Vapor Transmission	1.8	g·mil/100 in ² ·24h	ASTM E96
Gas Permeability			
Nitrogen	12.6	cc·mil/100 in ² ·24h·atm	ASTM D1434
Oxygen	38.8	cc·mil/100 in ² ·24h·atm	ASTM D1434
Carbon Dioxide	12.6	cc·mil/100 in ² ·24h·atm	ASTM D1434

Table 1: Physical, Mechanical, and Electrical Properties of **Parylene D**. Data sourced from various technical datasheets.[1][6]

Parylene D Deposition Process Overview

The **Parylene D** coating process is a unique vapor deposition polymerization (VDP) that occurs in a vacuum.[2][7] This process allows for the formation of a truly conformal and uniform film. The key stages of the process are outlined below.



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Parylene D Deposition Workflow

Characterization of Film Thickness

Accurate measurement of film thickness is crucial for ensuring the desired barrier and dielectric properties. Several techniques are commonly employed for this purpose.

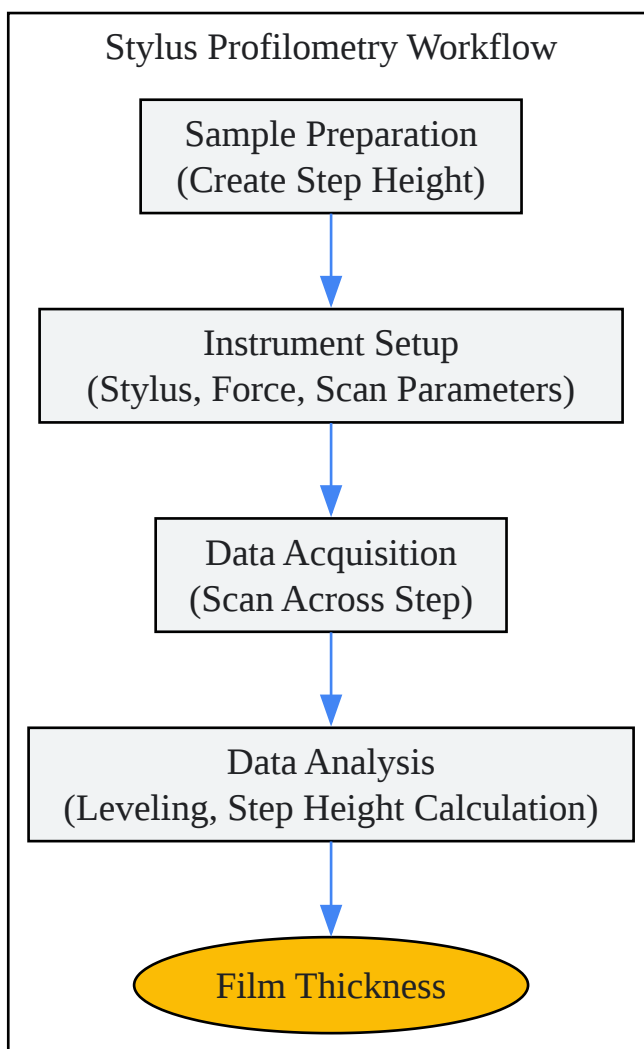
Stylus Profilometry

Stylus profilometry is a contact-based technique that measures the vertical displacement of a stylus as it is dragged across the surface of the film.^[8] To measure film thickness, a step-height is created on the substrate, and the profilometer measures the height difference between the coated and uncoated regions.^{[9][10]}

Experimental Protocol:

- Sample Preparation:
 - During the **Parylene D** deposition process, partially mask a section of a flat, smooth substrate (e.g., silicon wafer or glass slide) with a suitable high-temperature tape or a physical mask.
 - After deposition, carefully remove the mask to create a clean, well-defined step from the substrate to the **Parylene D** film.
- Instrument Setup:
 - Select a stylus with a tip radius appropriate for the film thickness and hardness (e.g., 2-5 μm).
 - Set the stylus force to a low value (e.g., 1-5 mg) to avoid scratching or deforming the relatively soft **Parylene D** film.
 - Set the scan length to traverse both the uncoated substrate and the coated film area, typically a few millimeters.
 - Set the scan speed to a moderate value (e.g., 50-100 $\mu\text{m/s}$).
- Data Acquisition:

- Position the sample on the profilometer stage and bring the stylus into contact with the surface.
- Initiate the scan across the step height.
- Acquire multiple profiles at different locations along the step to ensure measurement repeatability.
- Data Analysis:
 - Level the acquired profile data to correct for any sample tilt.
 - Use the analysis software to place cursors on the uncoated and coated regions of the profile.
 - The software will calculate the average step height, which corresponds to the film thickness.



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Stylus Profilometry Workflow

Optical Profilometry (Interferometry)

Optical profilometry is a non-contact technique that utilizes light interference to measure surface topography.[11][12] It is a reliable method for measuring Parylene thickness and can be used on a variety of substrates.[13]

Experimental Protocol:

- Sample Preparation:

- Similar to stylus profilometry, a step-height is required for thickness measurement.[\[14\]](#)
- Instrument Setup:
 - Select the appropriate objective lens based on the desired lateral resolution and field of view.
 - Choose the appropriate measurement mode (e.g., Phase Shifting Interferometry for smooth surfaces or Vertical Scanning Interferometry for rougher surfaces).
- Data Acquisition:
 - Place the sample on the stage and focus on the surface.
 - Acquire an interferogram of the area containing the step height.
- Data Analysis:
 - The instrument's software will process the interferogram to generate a 3D surface map.
 - Use the software tools to measure the step height between the coated and uncoated regions.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film.[\[15\]](#) By fitting the experimental data to a model, the film thickness and optical constants can be determined with high precision.[\[16\]](#)

Experimental Protocol:

- Sample Preparation:
 - A sample with a uniform and smooth **Parylene D** film on a well-characterized substrate (e.g., silicon wafer) is required. No step-height is necessary.
- Instrument Setup:
 - Set the angle of incidence (typically 65-75 degrees).

- Define the wavelength range for the measurement.
- Data Acquisition:
 - Acquire the ellipsometric parameters (Psi and Delta) as a function of wavelength.
- Data Analysis:
 - Develop an optical model that represents the sample structure (e.g., Si substrate / SiO₂ native oxide / **Parylene D** film / Air).
 - Use a dispersion model (e.g., Cauchy model) to describe the optical properties of the **Parylene D** film.
 - Fit the model to the experimental data to determine the film thickness.

Characterization of Surface Roughness

Surface roughness is a critical parameter that can influence the frictional, optical, and biocompatible properties of the **Parylene D** coating.

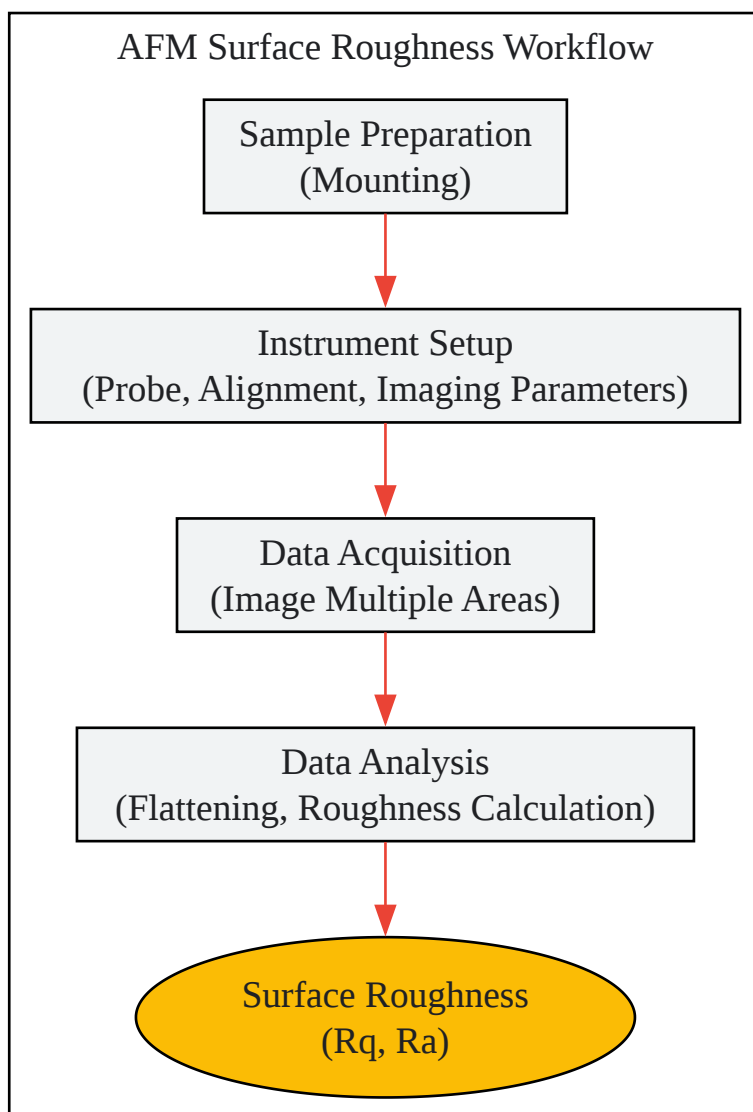
Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale.^{[17][18][19]} It is the most common method for quantifying the surface roughness of thin films.^[10]

Experimental Protocol:

- Sample Preparation:
 - Mount a small section of the **Parylene D** coated substrate onto an AFM sample puck using double-sided adhesive.^[20] Ensure the sample is securely attached and as flat as possible.
- Instrument Setup:
 - Select an appropriate AFM probe (e.g., a standard silicon tapping mode probe).

- Perform a laser and photodiode alignment.
- Determine the cantilever's resonant frequency.
- Engage the tip onto the sample surface in tapping mode to minimize sample damage.
- Optimize the imaging parameters (scan size, scan rate, setpoint, and gains).
- Data Acquisition:
 - Acquire topography images from multiple areas on the sample surface to ensure the data is representative.
- Data Analysis:
 - Use the AFM software to flatten the raw image data to remove artifacts.
 - Select a representative area of the image for roughness analysis.
 - Calculate the desired roughness parameters, such as the root mean square (RMS) roughness (Rq) and the average roughness (Ra).



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AFM Surface Roughness Workflow

Quantitative Data Summary

The following table summarizes typical thickness and roughness values for **Parylene D** films. It is important to note that these values can be influenced by the specific deposition process parameters.

Parameter	Typical Value Range	Notes
Film Thickness	0.1 - 76 μm	Can be precisely controlled by the amount of dimer used in the deposition process.[2]
Surface Roughness (RMS)	1 - 10 nm	For films up to a few micrometers thick. Roughness can increase with film thickness and deposition rate. [21][22]

Table 2: Typical Thickness and Roughness of **Parylene D** Films.

Conclusion

The characterization of film thickness and surface roughness is essential for the quality control and performance optimization of **Parylene D** coatings. The protocols outlined in this document for stylus profilometry, optical profilometry, spectroscopic ellipsometry, and atomic force microscopy provide robust methods for obtaining accurate and reliable data. By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the consistency and efficacy of their **Parylene D** coated products.

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